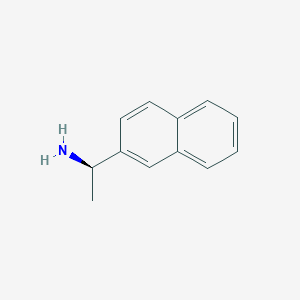

(R)-(+)-1-(2-Naphthyl)ethylamin

Übersicht

Beschreibung

(R)-1-(2-Naphthyl)ethylamine is a chiral compound that has been the subject of research due to its potential applications in various fields, including pharmaceuticals and asymmetric synthesis. The enantiomerically pure form of this compound is particularly valuable and has been prepared through different resolution processes.

Synthesis Analysis

The preparation of enantiomerically pure (R)-1-(2-Naphthyl)ethylamine has been achieved through an enzymatic kinetic resolution process. This method utilizes lipases as catalysts and has been optimized by varying factors such as the choice of acyl donors, solvents, substrate concentration, and temperature. A new acyl donor, 4-chlorophenyl valerate, was found to effectively inhibit non-selective amidation reactions, leading to high enantiomeric excess (ee) values of over 99% at a 50% conversion rate within 8 hours .

Another approach for synthesizing (R)-1-(2-Naphthyl)ethylamine is through recycling resolution. This process involves the use of D-tartaric acid as a resolving agent to separate the enantiomers of racemic (RS)-1-(2-naphthyl)ethylamine. The non-target enantiomeric isomers can be racemized and subjected to further resolution, allowing for the recycling of materials and improving overall yield. This method has resulted in a 30% yield of (R)-1-(2-naphthyl)ethylamine with a 98% enantiomeric excess .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (R)-1-(2-Naphthyl)ethylamine primarily include the enzymatic kinetic resolution and the recycling resolution processes. The enzymatic process leverages the selectivity of lipases to preferentially react with one enantiomer in the presence of an acyl donor, while the recycling resolution uses the differential solubility of diastereomeric salts formed with a chiral acid to separate the enantiomers. Both methods are designed to enhance the production of the desired (R)-enantiomer while minimizing the formation of the (S)-enantiomer.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-(2-Naphthyl)ethylamine are not extensively discussed in the provided papers. However, the high enantiomeric excess achieved indicates that the compound has a significant degree of stereochemical purity, which is essential for its potential applications. The optimal conditions for the enzymatic resolution, such as the use of toluene as a solvent, an amine concentration of 300 mmol/L, and a temperature of 40°C, suggest that the compound is stable and reactive under these conditions .

Wissenschaftliche Forschungsanwendungen

Untersuchung der Struktur-, Elastizitäts- und Elektronischen Eigenschaften

®-(+)-1-(2-Naphthyl)ethylamin kann zur Untersuchung der Struktur-, Elastizitäts- und Elektronischen Eigenschaften von 2D-Naphthin- und Naphdiin-Blättern verwendet werden . Diese Blätter bestehen aus Naphthylringen und Acetylenbindungen. Sowohl Naphthin als auch Naphdiin gehören zur orthorhombischen Gitterfamilie und weisen die Cmmm-Ebenen-Gruppe auf . Die strukturelle Stabilität von Naphthin und Naphdiin ist vergleichbar mit der von experimentell synthetisiertem Graphdiin bzw. Graphtetrayn .

Membranabtrennungen

Die Verbindung kann in einer Vielzahl von Membranabtrennungen verwendet werden . Die Zunahme von Acetylenbindungen verleiht Naphdiin eine größere Porengröße, eine geringere planare Packungsdichte und eine geringere In-Plane-Steifigkeit als Naphthin .

Herstellung von weichen und spannungs-tunbaren Nanoelektronischen Bauelementen

Naphthin und Naphdiin, die aus Naphthylringen und Acetylenbindungen bestehen, sind potenzielle Kandidaten für die Herstellung von weichen und spannungs-tunbaren Nanoelektronischen Bauelementen . Naphthin erweist sich als ein indirekter Halbleiter mit einer Bandlücke von 0,273 eV, während Naphdiin keine Bandlücke hat und einen Dirac-Punkt aufweist .

Palladium-katalysierte enantioselektive (2-Naphthyl)methylierung von Azaarylmethyl-Aminen

®-(+)-1-(2-Naphthyl)ethylamin kann bei der Palladium-katalysierten enantioselektiven (2-Naphthyl)methylierung von Azaarylmethyl-Aminen verwendet werden . Dies ist eine seltene Anwendung der asymmetrischen (2-Naphthyl)methylierung von Pro-Nucleophilen mit hohen pKa-Werten .

Synthese von enantiomerenangereicherten (2-Naphthyl)methylen-Azaarylmethyl-Aminen

Mit diesem Verfahren lassen sich enantiomerenangereicherte (2-Naphthyl)methylen-Azaarylmethyl-Amine mit einer Vielzahl von Azaarylgruppen (Pyridyl, Pyrazin, Chinoxalin und Isochinolin) und cyclischen und acyclischen Aminen in guten Ausbeuten und Enantioselektivitäten bis zu 99 % erhalten .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(1R)-1-naphthalen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSYYLCXQKCYQX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365181 | |

| Record name | (1R)-1-(Naphthalen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3906-16-9 | |

| Record name | (1R)-1-(Naphthalen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-(2-Naphthyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

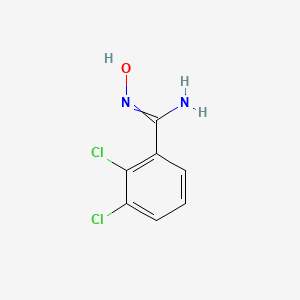

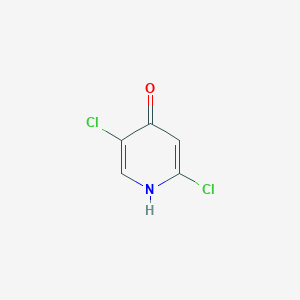

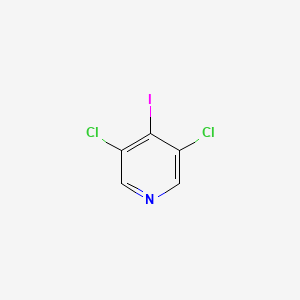

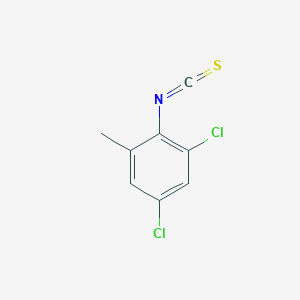

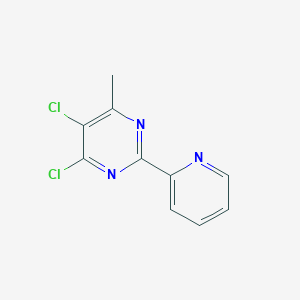

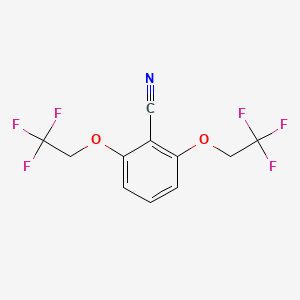

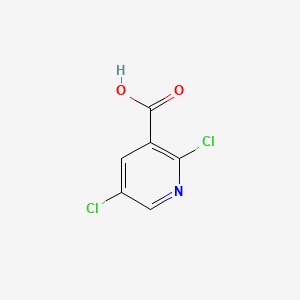

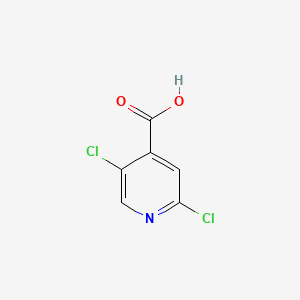

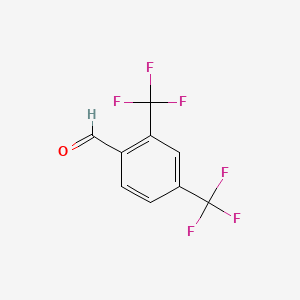

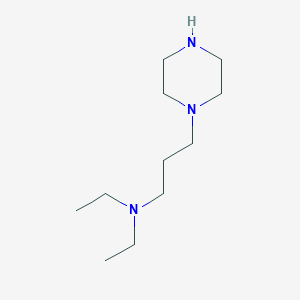

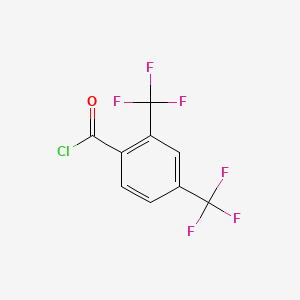

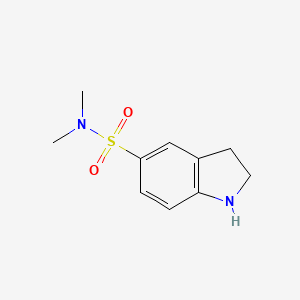

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can (R)-1-(2-Naphthyl)ethylamine be synthesized through enzymatic methods?

A1: Yes, (R)-1-(2-Naphthyl)ethylamine can be produced with high enantiomeric excess (ee) through enzymatic kinetic resolution. Research has shown that using Novozym 435 lipase with 4-chlorophenyl valerate as the acyl donor resulted in excellent ee (>99%) at 50% conversion within 8 hours. [] This enzymatic approach provides a sustainable alternative to traditional chemical synthesis.

Q2: How does the structure of (R)-1-(2-Naphthyl)ethylamine influence its ability to induce axial chirality in biphenyl compounds?

A2: The central chirality of (R)-1-(2-Naphthyl)ethylamine has been observed to induce axial chirality in 2,2',6,6'-tetrakis(bromomethyl)biphenyl. [] The reaction leads to the formation of diastereomeric doubly bridged diamines with varying ratios and thermodynamic stability depending on the solvent. This effect is attributed to the steric interactions between the naphthyl group of (R)-1-(2-Naphthyl)ethylamine and the biphenyl moiety during the reaction.

Q3: Has (R)-1-(2-Naphthyl)ethylamine demonstrated potential as a chiral catalyst?

A3: Yes, (R)-1-(2-Naphthyl)ethylamine and its structural analog, (R)-(+)-1-(1-naphthyl)ethylamine, have shown promise as chiral catalysts. [] When employed in the diethylzinc addition to benzaldehyde, these compounds exhibited enantioselectivities up to 92%, highlighting their potential for asymmetric synthesis applications.

Q4: What unique supramolecular structures can be formed using (R)-1-(2-Naphthyl)ethylamine?

A4: Co-grinding (R)-1-(2-Naphthyl)ethylamine with 2-anthracenecarboxylic acid produces a novel supramolecular organic fluorophore. [] This fluorophore exhibits a unique 21-helical columnar structure in the solid state, demonstrating the potential of (R)-1-(2-Naphthyl)ethylamine in crystal engineering and materials science.

Q5: Can (R)-1-(2-Naphthyl)ethylamine be utilized in the development of asymmetric catalytic reactions?

A5: Yes, research has demonstrated the use of (R)-1-(2-Naphthyl)ethylamine as a key component in a phosphoramidite ligand for iridium-catalyzed asymmetric allylic alkylation reactions. [] This approach enabled the diastereo- and enantioselective allylation of cyclic ketone enolates, highlighting the potential of (R)-1-(2-Naphthyl)ethylamine-derived ligands in asymmetric catalysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.